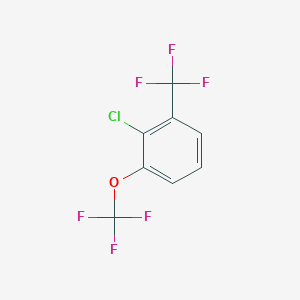
2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Descripción general
Descripción
2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, or CTFMB, is a chemical compound that has a wide range of applications in scientific research. CTFMB is used in various fields such as organic synthesis, biochemistry, and pharmaceuticals. In addition, CTFMB has been found to have a number of biochemical and physiological effects, which can be beneficial for lab experiments.
Aplicaciones Científicas De Investigación
Rhenium-Catalyzed Trifluoromethylation
- Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic compounds, utilizing hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process yields various products with potential applications in different chemical syntheses (Mejía & Togni, 2012).
Metalation of Halobenzotrifluorides
- Chloro(trifluoromethyl)benzenes undergo deprotonation adjacent to a halogen substituent when treated with alkyllithiums and lithium tetramethylpiperidide in THF, providing insights into regioselectivity and metalation processes (Mongin, Desponds, & Schlosser, 1996).
Halogenation Studies
- Controlled chlorination of trifluoromethoxybenzene produces various chlorinated derivatives. This research contributes to understanding the halogenation process and the stability of different chlorinated products (Herkes, 1977).
Synthesis of Fluorine-containing Polyetherimide
- A novel fluorine-containing polyetherimide was synthesized using 2-chloro-5-nitrobenzene trifluoride. This showcases the compound's application in creating advanced materials with potential use in various industries (Yu Xin-hai, 2010).
Aryne Route to Naphthalenes
- The compound is involved in the generation of arynes, which are then used in the synthesis of naphthalenes. This method demonstrates a unique approach to creating complex organic structures (Schlosser & Castagnetti, 2001).
Photochemical Reactivity Studies
- Research on the photochemical behavior of oxyfluorfen, a related compound, on different soils, provides insights into environmental interactions and degradation processes of such chemicals (Scrano, Bufo, Cataldi, & Albanis, 2004).
Synthesis of Organofluorine Compounds
- Studies on the synthesis of a variety of new organofluorine compounds using (trifluoromethoxy)phenyllithiums underline the compound's role in creating diverse fluorine-containing molecules (Castagnetti & Schlosser, 2001).
Gold-Catalyzed Reactions
- Gold-catalyzed redox reactions involving 2-epoxy-1-alkynylbenzenes lead to the formation of dihydrofuran products, illustrating the compound's utility in complex organic synthesis (Li, Lin, & Liu, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-6-4(7(10,11)12)2-1-3-5(6)16-8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEIELIEVKRREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




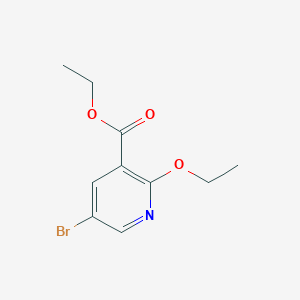
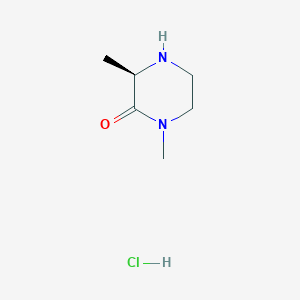
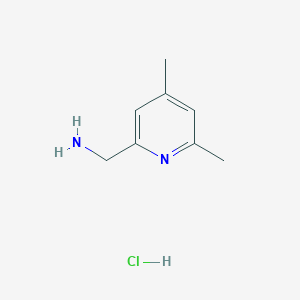
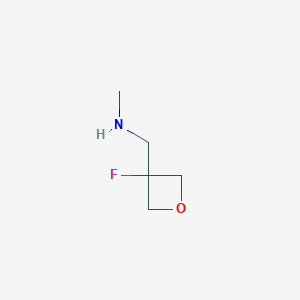
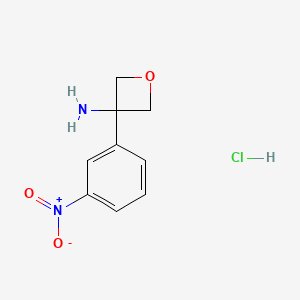
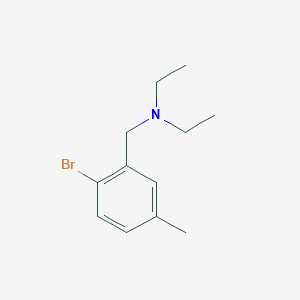
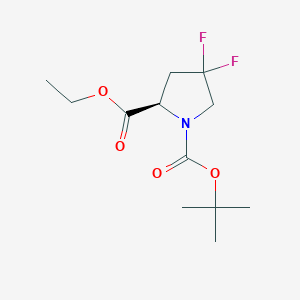
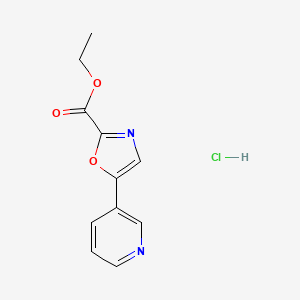

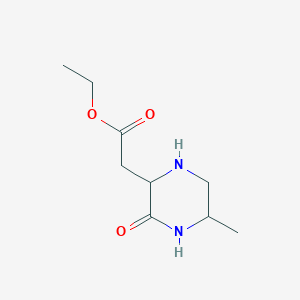
![(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B1403821.png)
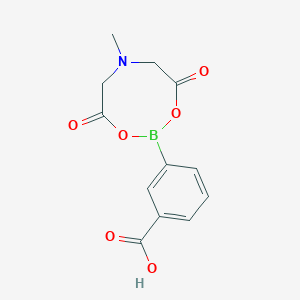
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)